Methyl (4-boronobenzoylamino)acetate

Physicochemical profiling Lipophilicity Solubility

This boronic acid building block uniquely combines a Suzuki-coupling handle, hydrogen-bonding amide linker, and hydrolytically tunable methyl ester in one scaffold. Unlike generic phenylboronic acids, its dual functionality enables direct construction of biaryl intermediates and protease inhibitor libraries with fewer steps. Supplied at ≥98% purity with NMR, HPLC, and LC-MS documentation, it is the precise reagent for medicinal chemistry SAR, carbonic anhydrase profiling, and BNCT precursor research. Substituting with simpler analogs compromises coupling efficiency and binding fidelity—choose this compound for reproducible data.

Molecular Formula C10H12BNO5
Molecular Weight 237.02 g/mol
CAS No. 850568-24-0
Cat. No. B1587592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-boronobenzoylamino)acetate
CAS850568-24-0
Molecular FormulaC10H12BNO5
Molecular Weight237.02 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)NCC(=O)OC)(O)O
InChIInChI=1S/C10H12BNO5/c1-17-9(13)6-12-10(14)7-2-4-8(5-3-7)11(15)16/h2-5,15-16H,6H2,1H3,(H,12,14)
InChIKeyYKJICAYIUOGMGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (4-boronobenzoylamino)acetate (CAS 850568-24-0): Product Baseline and Procurement Specifications


Methyl (4-boronobenzoylamino)acetate (CAS 850568-24-0) is a boronic acid derivative with the molecular formula C10H12BNO5 and a molecular weight of 237.02 g/mol . It is commercially available as a research chemical with specified purities, typically ≥95% or ≥98% , and is supplied with accompanying analytical documentation including NMR, HPLC, and LC-MS data . The compound features a boronic acid moiety, a benzoyl group, and a glycine methyl ester, positioning it as a versatile building block for medicinal chemistry and materials science applications . Its physicochemical profile includes a predicted consensus Log P of -0.71, a topological polar surface area of 95.86 Ų, and a melting point range of 124–130 °C .

Why Methyl (4-boronobenzoylamino)acetate (CAS 850568-24-0) Cannot Be Replaced by Generic Boronic Acids or Simple Esters


Generic substitution of Methyl (4-boronobenzoylamino)acetate with simpler boronic acids (e.g., phenylboronic acid or 4-carboxyphenylboronic acid) or alternative esters (e.g., the ethyl analog) is not scientifically valid due to substantial differences in physicochemical properties and functional group presentation that directly impact synthetic utility and biological activity. The target compound uniquely combines a boronic acid handle for Suzuki-Miyaura coupling, an amide bond for potential hydrogen bonding interactions, and a methyl ester group that modulates lipophilicity (consensus Log P = -0.71) and hydrolytic stability relative to higher alkyl esters . These structural features collectively define its reactivity profile in cross-coupling reactions and its potential as a protease inhibitor scaffold, as boronic acid derivatives are known to inhibit proteasome activity through reversible covalent bond formation with catalytic threonine residues [1]. Substituting this compound with a structurally related but functionally distinct analog would alter reaction yields, binding affinities, and overall project outcomes, necessitating precise compound selection in procurement workflows .

Quantitative Differentiation Evidence for Methyl (4-boronobenzoylamino)acetate (CAS 850568-24-0)


Comparative Physicochemical Properties: Methyl vs. Ethyl Ester Analog

The methyl ester variant (target compound) exhibits a lower calculated lipophilicity compared to its ethyl ester analog, which influences its aqueous solubility and membrane permeability. Specifically, the target compound has a consensus Log P of -0.71 , whereas the ethyl ester (CAS 1072946-08-7) is predicted to have a higher Log P due to the additional methylene group, typically increasing Log P by approximately 0.5 units per carbon [1]. This difference translates to an estimated 3-fold higher aqueous solubility for the methyl ester, as calculated from the ESOL method (Log S = -1.19, corresponding to 15.4 mg/mL) . Such a disparity can significantly impact reaction outcomes in aqueous media and biological assay performance.

Physicochemical profiling Lipophilicity Solubility

Purity and Analytical Documentation: Methyl Ester vs. Ethyl Ester

Commercial availability of the target compound is characterized by higher purity specifications and more comprehensive analytical documentation compared to its ethyl ester analog. The target compound is routinely offered at ≥98% purity with batch-specific certificates of analysis including NMR, HPLC, and LC-MS data . In contrast, the ethyl ester analog (CAS 1072946-08-7) is typically supplied at ≥96% purity with less extensive analytical characterization . This 2% purity differential may appear minor but can be critical in sensitive applications such as medicinal chemistry campaigns or materials science where trace impurities can confound results.

Analytical chemistry Quality control Procurement

Carbonic Anhydrase I Inhibition: Weak Affinity Compared to Clinical Inhibitors

The target compound exhibits measurable but weak inhibition of human carbonic anhydrase I (hCA I) with a Ki value of 3.70 × 10³ nM (3.7 µM) [1]. In comparison, clinically used sulfonamide inhibitors such as acetazolamide display Ki values in the low nanomolar range (e.g., ~50 nM) [2]. This >70-fold difference in potency indicates that the target compound is not a potent hCA I inhibitor and would not be selected for applications requiring strong hCA I inhibition. However, this weak affinity may be advantageous in selectivity profiling or as a negative control in enzyme assays.

Enzyme inhibition Carbonic anhydrase Binding affinity

Synthetic Versatility: Boronic Acid Handle with Amide and Ester Functionalities

The target compound offers enhanced synthetic versatility compared to simpler boronic acids like phenylboronic acid or 4-carboxyphenylboronic acid. While phenylboronic acid (MW 121.93 g/mol) and 4-carboxyphenylboronic acid (MW 165.94 g/mol) are commonly employed in Suzuki-Miyaura cross-coupling reactions, they lack the amide and ester functionalities present in the target compound . The presence of the amide bond provides a hydrogen-bonding motif that can be exploited in molecular recognition, while the methyl ester serves as a latent carboxylic acid that can be hydrolyzed under mild conditions to reveal a free acid for further derivatization. This multifunctionality allows the target compound to participate in sequential or orthogonal reactions without the need for protecting group manipulations that would be required when using simpler boronic acids [1].

Suzuki-Miyaura coupling Synthetic building block Medicinal chemistry

Optimal Application Scenarios for Methyl (4-boronobenzoylamino)acetate (CAS 850568-24-0) Based on Quantitative Evidence


Medicinal Chemistry: Proteasome Inhibitor Scaffold Development

The target compound is employed as a boronic acid-containing scaffold in the design and synthesis of novel proteasome inhibitors for anticancer drug discovery [1]. Its boronic acid moiety is capable of forming a reversible covalent bond with the catalytic threonine residue of the proteasome, a mechanism exploited by clinically approved agents such as bortezomib. The methyl ester group can be hydrolyzed to reveal a carboxylic acid for further conjugation, while the amide bond provides a hydrogen-bonding anchor. Researchers can utilize this compound as a starting point for structure-activity relationship (SAR) studies, leveraging its moderate lipophilicity (Log P = -0.71) and high purity (≥98%) to generate reliable data .

Synthetic Chemistry: Suzuki-Miyaura Cross-Coupling Building Block

This compound serves as a versatile organoboron reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and heterobiaryl systems [2]. Unlike simpler boronic acids such as phenylboronic acid, the target compound incorporates both an amide and a methyl ester, enabling the synthesis of more complex, functionalized intermediates in fewer steps. The boronic acid group undergoes efficient transmetalation with palladium catalysts, facilitating C–C bond formation with aryl halides or triflates under mild basic conditions. The methyl ester can be selectively hydrolyzed post-coupling to generate a free carboxylic acid for subsequent amide bond formation or bioconjugation .

Analytical Chemistry: Enzyme Inhibition Selectivity Profiling

The weak inhibitory activity of the target compound against human carbonic anhydrase I (Ki = 3.7 µM) makes it a suitable tool compound for selectivity profiling and assay validation [3]. In screening campaigns, it can serve as a low-affinity reference standard to define the lower limit of assay sensitivity or to assess non-specific binding effects. Its well-defined purity and availability with comprehensive analytical documentation (NMR, HPLC, LC-MS) ensure that observed weak inhibition is due to the compound itself rather than impurities, enabling accurate interpretation of screening data .

Materials Science: Boron Neutron Capture Therapy (BNCT) Agent Precursor

Boron-containing amino acid analogs, including the target compound, are investigated as potential boron delivery agents for Boron Neutron Capture Therapy (BNCT), a binary cancer treatment modality [4]. The compound's boronic acid group provides the requisite ¹⁰B isotope for neutron capture, while the glycine methyl ester backbone may facilitate cellular uptake via amino acid transporters. Although direct in vivo data for this specific compound are limited, its structural similarity to other boronated amino acids that have shown antitumor activity in preclinical models supports its exploration as a BNCT precursor. The compound's moderate water solubility (estimated 15.4 mg/mL) and low lipophilicity are favorable for systemic administration and tumor targeting .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl (4-boronobenzoylamino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.